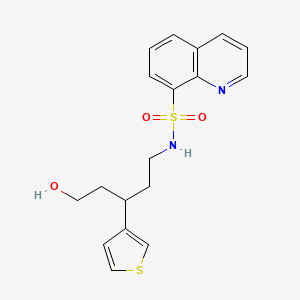

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

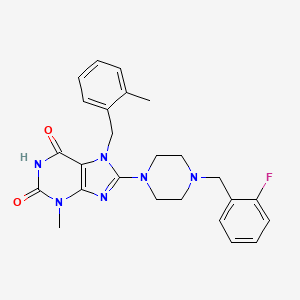

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide, also known as TQ, is a synthetic compound that has been widely studied for its potential use in scientific research. TQ is a sulfonamide derivative of quinoline that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis and chemical reactivity of related quinoline derivatives have been extensively studied. For instance, Aleksandrov et al. (2020) described the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide and its further transformation into various derivatives through electrophilic substitution reactions. These derivatives show potential for further exploration in medicinal chemistry and materials science due to their unique structural features (Aleksandrov, A., Zablotskii, D. A., & El’chaninov, M. M., 2020).

Antimicrobial Activity

The development of antimicrobial agents is a critical area of research, with quinoline compounds showing promise. A study highlighted the synthesis of quinoline derivatives clubbed with a sulfonamide moiety, exhibiting significant antimicrobial activity against Gram-positive bacteria, showcasing their potential as novel antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Anticancer Potential

The quest for novel anticancer agents has led to the exploration of quinoline derivatives. Ghorab et al. (2014) synthesized a series of thiophene derivatives with sulfonamide, quinoline, and other moieties, demonstrating significant cytotoxic activities against the human breast cancer cell line (MCF7), suggesting their potential as anticancer agents (Ghorab, M., Bashandy, M. S., & Alsaid, M. S., 2014).

Anti-inflammatory Applications

Sulfonamide and sulfonyl ester derivatives of quinolines have been evaluated for their anti-inflammatory potential. A study by Bano et al. (2020) synthesized and tested various sulfonamide derivatives, revealing several compounds with good to moderate anti-inflammatory activity, potentially offering a basis for the development of new anti-inflammatory agents (Bano, B., et al., 2020).

Optical and Photophysical Properties

The optical functions of quinoline derivatives have been investigated for their potential applications in materials science. Zeyada et al. (2013) studied the effect of substitution group variation on the optical properties of quinoline-based compounds, indicating their potential in the development of optoelectronic devices (Zeyada, H., El-Ghamaz, N., & Gaml, Eman A., 2013).

Eigenschaften

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S2/c21-11-7-14(16-8-12-24-13-16)6-10-20-25(22,23)17-5-1-3-15-4-2-9-19-18(15)17/h1-5,8-9,12-14,20-21H,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUOVPRMBOEUPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NCCC(CCO)C3=CSC=C3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2453432.png)

![N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2453434.png)

![Tert-butyl 3-[(1-cyano-2-methylcyclopentyl)carbamoyl]propanoate](/img/structure/B2453436.png)

![ethyl 4-(2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2453437.png)

![3-(3,4-dimethoxyphenyl)-2-((4-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453439.png)

![Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2453441.png)

![1-[1-(2-Chlorophenyl)ethyl]-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine](/img/structure/B2453443.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2453449.png)